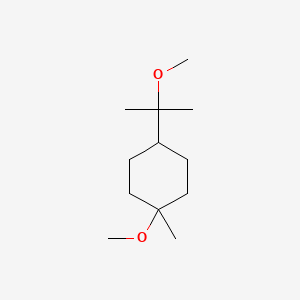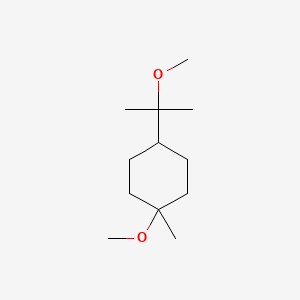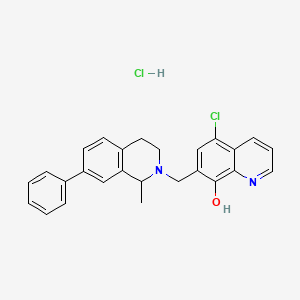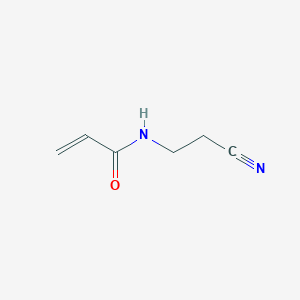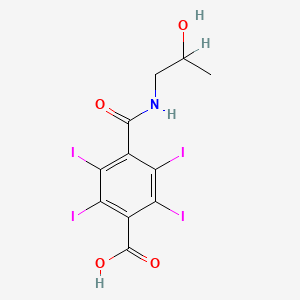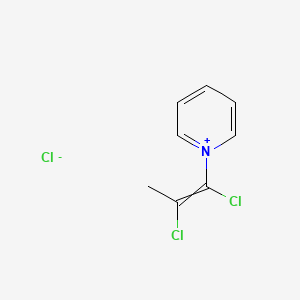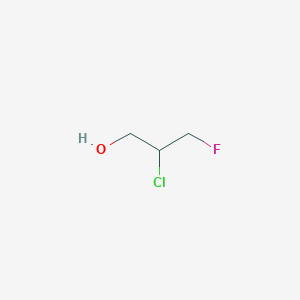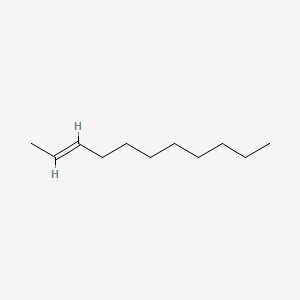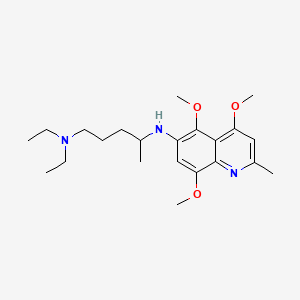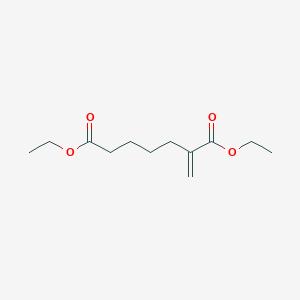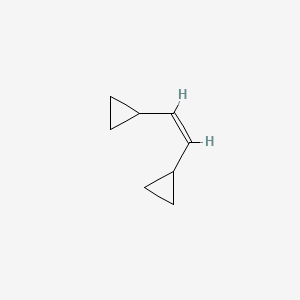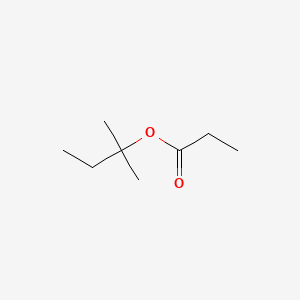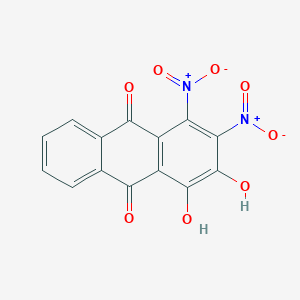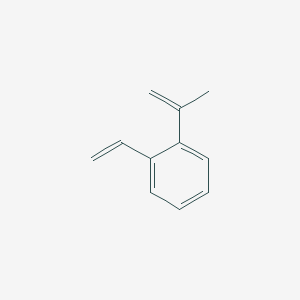
2-Isopropenylstyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropenylstyrene is an organic compound with the chemical formula C11H12. It is a derivative of styrene, characterized by the presence of an isopropenyl group attached to the benzene ring. This compound is of significant interest in polymer chemistry due to its unique structural properties, which allow for the formation of various polymeric materials with distinct characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Isopropenylstyrene can be synthesized through several methods, including:
Coordination Polymerization: This method involves the use of scandium-based catalysts to initiate the polymerization of para- and meta-isopropenylstyrene.
Living Anionic Polymerization: This technique employs oligo(α-methylstyryl)lithium and potassium tert-butoxide as initiators in tetrahydrofuran (THF) at -78°C.
Industrial Production Methods: Industrial production of this compound often involves the use of high-activity catalysts and controlled reaction environments to ensure high yield and purity. The scandium-based catalyst system is particularly effective in producing syndiotactic polystyrene materials with pendant alkenyl groups .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isopropenylstyrene undergoes various chemical reactions, including:
Epoxidation and Bromination: The pendant isopropenyl groups can be readily converted into epoxide and bromide moieties under mild reaction conditions.
Common Reagents and Conditions:
Epoxidation: Typically involves the use of peracids or hydrogen peroxide in the presence of a catalyst.
Bromination: Often carried out using bromine or N-bromosuccinimide (NBS) in an organic solvent.
Major Products:
Applications De Recherche Scientifique
2-Isopropenylstyrene has a wide range of applications in scientific research, including:
Polymer Chemistry: Used in the synthesis of syndiotactic polystyrene materials with unique physical and chemical properties.
Material Science: Employed in the development of new polymeric materials with enhanced mechanical and thermal properties.
Biomedical Applications: Potential use in the creation of biocompatible and antimicrobial polymer networks.
Mécanisme D'action
The mechanism of action of 2-isopropenylstyrene primarily involves its ability to undergo polymerization reactions. The isopropenyl group acts as a reactive site, allowing for the formation of polymers with specific structural characteristics. The molecular targets and pathways involved in these reactions include the activation of the vinyl group by catalysts, leading to the propagation of polymer chains .
Comparaison Avec Des Composés Similaires
Divinylbenzene: Similar in structure but contains two vinyl groups instead of an isopropenyl group.
4-(1-Isopropylvinyl)styrene: Another derivative of styrene with a different substitution pattern.
Uniqueness: 2-Isopropenylstyrene is unique due to its ability to form highly syndiotactic polymers with pendant isopropenyl groups. This property allows for the creation of materials with distinct physical and chemical characteristics, making it a valuable compound in polymer chemistry .
Propriétés
Numéro CAS |
31382-76-0 |
|---|---|
Formule moléculaire |
C11H12 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
1-ethenyl-2-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C11H12/c1-4-10-7-5-6-8-11(10)9(2)3/h4-8H,1-2H2,3H3 |
Clé InChI |
GJHWSWTZSJDTTR-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1=CC=CC=C1C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


